5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(4-methylphenyl)methyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile: is a synthetic organic compound with a complex structure It features an oxazole ring, a nitrile group, and an amino group attached to a methylphenyl and methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methylphenyl)methyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction. The nitrile group can be introduced via a nucleophilic substitution reaction. The amino group is then added through a reductive amination process, using appropriate reducing agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methylphenyl)methyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-{[(4-methylphenyl)methyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[(4-methylphenyl)methyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-methoxyphenyl)methyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
- 2-methoxy-5-{[(phenylamino)methyl]phenol}
Uniqueness
5-{[(4-methylphenyl)methyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile: is unique due to its specific substituents and the presence of both an oxazole ring and a nitrile group
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methylamino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-11(2)8-15-19-14(9-17)16(20-15)18-10-13-6-4-12(3)5-7-13/h4-7,11,18H,8,10H2,1-3H3 |
InChI Key |
OPRILTHABMGPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC(C)C)C#N |
Origin of Product |
United States |
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